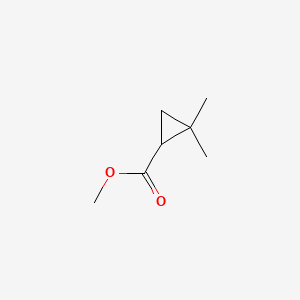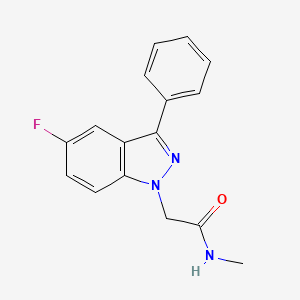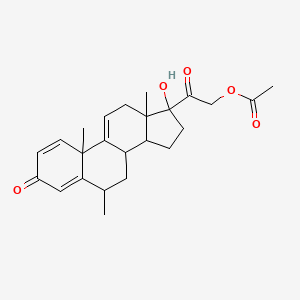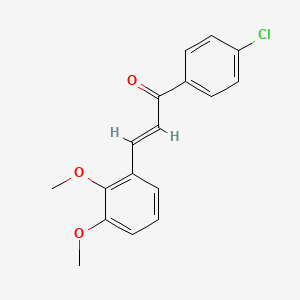
Isotridecyl acrylate
Vue d'ensemble
Description
Isotridecyl acrylate is a chemical compound belonging to the family of acrylates, which are esters of acrylic acid. It is characterized by its long alkyl chain, which imparts unique properties to the compound. This compound is commonly used in the production of polymers and copolymers, which find applications in various industries due to their desirable properties such as flexibility, durability, and resistance to environmental factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isotridecyl acrylate is typically synthesized through the esterification of acrylic acid with isotridecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then purified by distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The esterification reaction is conducted in large reactors equipped with efficient mixing and temperature control systems. The use of high-purity reactants and catalysts, along with advanced purification techniques, ensures the production of this compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Isotridecyl acrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of free radical initiators, such as azobisisobutyronitrile (AIBN), to form homopolymers and copolymers.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form acrylic acid and isotridecyl alcohol.
Common Reagents and Conditions
Polymerization: Free radical initiators like AIBN, conducted in solvents such as 1,4-dioxane.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Polymerization: Polymers and copolymers with desirable mechanical and chemical properties.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Acrylic acid and isotridecyl alcohol.
Applications De Recherche Scientifique
Isotridecyl acrylate has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of isotridecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The long alkyl chain provides hydrophobicity and flexibility to the resulting polymers, making them suitable for various applications. The polymerization process involves the formation of free radicals, which initiate the chain reaction leading to the formation of high molecular weight polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iso-Tridecyl Methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
Tridecyl Acrylate: Similar in structure but with a different alkyl chain length.
Uniqueness
Isotridecyl acrylate is unique due to its specific alkyl chain length, which imparts distinct properties such as enhanced flexibility and hydrophobicity compared to other acrylates. This makes it particularly useful in applications requiring durable and flexible materials .
Propriétés
IUPAC Name |
11-methyldodecyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-4-16(17)18-14-12-10-8-6-5-7-9-11-13-15(2)3/h4,15H,1,5-14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQPQJLMERNWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30917859 | |
| Record name | 11-Methyldodecyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30917859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93804-10-5 | |
| Record name | Isotridecyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093804105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Methyldodecyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30917859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isotridecyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-Bromophenyl)benzo[d]oxazol-2-amine](/img/structure/B3058959.png)



![2-Methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B3058964.png)







